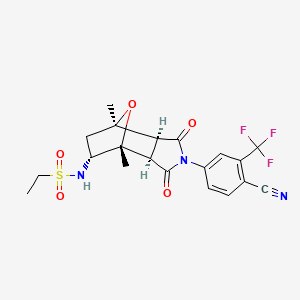

(rel)-BMS-641988

Description

AR Antagonist BMS-641988 is an androgen receptor (AR) antagonist with potential antineoplastic and anti-androgenic activities. BMS-641988 binds to the androgen receptor in target tissues, thereby preventing androgen-induced receptor activation, and facilitates the formation of inactive complexes that cannot be translocated to the nucleus. This may inhibit androgen-dependent gene expression, subsequently leading to an inhibition of cell growth and apoptosis in AR-expressing cells.

an antiandrogen and hormonal antineoplastic agent; structure in first source

Properties

CAS No. |

573738-99-5 |

|---|---|

Molecular Formula |

C20H20F3N3O5S |

Molecular Weight |

471.5 g/mol |

IUPAC Name |

N-[(3aR,4R,5R,7R,7aS)-2-[4-cyano-3-(trifluoromethyl)phenyl]-4,7-dimethyl-1,3-dioxo-3a,5,6,7a-tetrahydro-4,7-epoxyisoindol-5-yl]ethanesulfonamide |

InChI |

InChI=1S/C20H20F3N3O5S/c1-4-32(29,30)25-13-8-18(2)14-15(19(13,3)31-18)17(28)26(16(14)27)11-6-5-10(9-24)12(7-11)20(21,22)23/h5-7,13-15,25H,4,8H2,1-3H3/t13-,14-,15+,18-,19+/m1/s1 |

InChI Key |

HYNANJUKEMCYEQ-HIGHGGLBSA-N |

Isomeric SMILES |

CCS(=O)(=O)N[C@@H]1C[C@@]2([C@@H]3[C@H]([C@]1(O2)C)C(=O)N(C3=O)C4=CC(=C(C=C4)C#N)C(F)(F)F)C |

Canonical SMILES |

CCS(=O)(=O)NC1CC2(C3C(C1(O2)C)C(=O)N(C3=O)C4=CC(=C(C=C4)C#N)C(F)(F)F)C |

Appearance |

Solid powder |

Other CAS No. |

1093276-09-5 573738-99-5 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>5 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

BMS641988; BMS 641988; BMS-641988; Ethanesulfonamide. |

Origin of Product |

United States |

Foundational & Exploratory

(rel)-BMS-641988: A Technical Guide on its Mechanism of Action as a Potent Androgen Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

(rel)-BMS-641988 is a novel, orally active, nonsteroidal androgen receptor (AR) antagonist that was developed by Bristol-Myers Squibb for the treatment of prostate cancer.[1] It demonstrated high binding affinity for the androgen receptor and showed potent functional antagonism in preclinical studies.[1][2] In various prostate cancer models, this compound exhibited superior efficacy compared to the standard antiandrogen, bicalutamide (B1683754).[1][2] Despite its promising preclinical profile, clinical development was halted during Phase I trials due to a drug-related seizure event in a patient.[3][4][5] This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and in vivo efficacy, supported by quantitative data and experimental methodologies.

Core Mechanism of Action: Androgen Receptor Antagonism

This compound functions as a direct and potent competitive antagonist of the androgen receptor.[3] The AR, a ligand-activated transcription factor, plays a pivotal role in the development and progression of prostate cancer.[1] Upon binding of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), the AR translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on target genes, leading to the transcription of genes that promote prostate cancer cell growth and survival.

This compound competitively binds to the ligand-binding domain (LBD) of the AR, preventing the binding of endogenous androgens.[1][6] This blockade inhibits the conformational changes in the AR that are necessary for its activation, nuclear translocation, and subsequent transcriptional activity.[2][7] Gene expression profiling studies have shown that treatment with this compound results in a global gene expression profile in prostate cancer xenografts that is more akin to castration than that produced by bicalutamide, indicating a more profound blockade of AR signaling.[2][7]

Quantitative Efficacy and Potency

This compound demonstrated significantly greater potency than bicalutamide in a range of preclinical assays. The following tables summarize the key quantitative data.

| Parameter | This compound | Bicalutamide | Cell Line/System | Reference |

| Ki (nM) | 1.7 | Not Reported | Not Specified | [8] |

| 10 | Not Reported | MDA-MB-453 cells | [3] | |

| IC50 (nM) | 16 | Not Reported | MDA-MB-453 cell growth | [8] |

| 56 | Not Reported | AR-mediated transactivation | [3] | |

| 153 | Not Reported | LNCaP cell growth | [8] | |

| Relative Affinity | 20-fold higher | - | MDA-MB-453 cells | [3][6] |

| Relative Potency | 3- to 7-fold higher | - | In vitro antiandrogenic activity | [3] |

Ki: Inhibitor constant, a measure of binding affinity. IC50: Half-maximal inhibitory concentration, a measure of functional potency.

Metabolism and Active Metabolites

This compound is metabolized in vivo, primarily by the cytochrome P450 enzyme CYP3A4, to BMS-570511.[3][4] This metabolite is subsequently reduced by cytosolic reductases to BMS-501949.[3][4] Importantly, all three compounds—the parent drug and its two metabolites—exhibit similar antiandrogenic activity.[3]

Preclinical Efficacy in Xenograft Models

The antitumor activity of this compound was evaluated in various human prostate cancer xenograft models in mice.

| Xenograft Model | This compound Dose | Bicalutamide Dose | Outcome | Reference |

| CWR22-BMSLD1 | 90 mg/kg, po, qd | 150 mg/kg, po, qd | Superior tumor growth inhibition compared to bicalutamide. | [1] |

| CWR22-BMSLD1 | 90 mg/kg | 150 mg/kg | 95% Tumor Growth Inhibition (TGI) vs. 33% for bicalutamide. | [9] |

| Bicalutamide-refractory CWR22-BMSLD1 | 90 mg/kg | 150 mg/kg | Significant delay in tumor growth upon switching from bicalutamide. | [6][9] |

| LuCaP 23.1 | Not Specified | Not Specified | Highly efficacious, inducing stasis. | [2][6] |

Off-Target Activity and Clinical Discontinuation

The clinical development of this compound was terminated due to a patient experiencing a seizure during a Phase I trial at a dose of 60 mg twice daily.[4][5] Further investigation revealed that this compound and its metabolites can act as negative allosteric modulators of the GABAA receptor, which is a likely mechanism for the observed seizure activity.[3] The active metabolite BMS-501949, in particular, was associated with seizures in preclinical animal models.[9] Additionally, the compound showed some potential for drug-induced QT prolongation.[3] Despite achieving target exposures, the antitumor activity in the Phase I study was limited, with most patients exhibiting stable disease rather than significant tumor regression.[4][5]

Experimental Protocols

Androgen Receptor Binding Assay ([3H]DHT Competition Assay)

-

Objective: To determine the binding affinity (Ki) of this compound to the androgen receptor.

-

Cell Line: MDA-MB-453 human breast cancer cells, which endogenously express wild-type AR.[6]

-

Protocol:

-

MDA-MB-453 cells are cultured and harvested.

-

Cell lysates containing the AR are prepared.

-

A constant concentration of radiolabeled dihydrotestosterone ([3H]DHT) is incubated with the cell lysate.

-

Increasing concentrations of unlabeled this compound or a reference compound (e.g., bicalutamide) are added to compete with [3H]DHT for binding to the AR.

-

After incubation to reach equilibrium, bound and free radioligand are separated (e.g., by filtration).

-

The amount of bound [3H]DHT is quantified by scintillation counting.

-

The data are analyzed to calculate the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.

-

AR-Mediated Transactivation Assay

-

Objective: To measure the functional antagonist activity (IC50) of this compound in a cell-based reporter assay.

-

Principle: This assay utilizes a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter. AR activation by an agonist leads to the expression of the reporter gene. An antagonist will inhibit this expression.

-

Protocol:

-

A suitable host cell line (e.g., PC-3 or CV-1) is co-transfected with two plasmids: one expressing the human AR and another containing a luciferase reporter gene driven by an ARE-containing promoter.

-

Transfected cells are plated and treated with a fixed concentration of an AR agonist (e.g., DHT) to stimulate reporter gene expression.

-

Concurrently, cells are treated with increasing concentrations of this compound.

-

After an incubation period, cells are lysed, and luciferase activity is measured using a luminometer.

-

The IC50 value is determined as the concentration of this compound that inhibits 50% of the DHT-induced luciferase activity.

-

Human Prostate Cancer Xenograft Studies

-

Objective: To evaluate the in vivo antitumor efficacy of this compound.

-

Animal Model: Male immunodeficient mice (e.g., nude or SCID).

-

Protocol:

-

Human prostate cancer cells (e.g., CWR22-BMSLD1) are subcutaneously implanted into the flanks of the mice.[6]

-

Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm3).

-

Mice are randomized into treatment groups: vehicle control, this compound (e.g., 90 mg/kg), and bicalutamide (e.g., 150 mg/kg).[6][9]

-

Drugs are administered orally, once daily (qd).[6]

-

Tumor volume and body weight are measured regularly (e.g., twice weekly).

-

The study continues for a defined period (e.g., 35-45 days), or until tumors in the control group reach a maximum allowable size.[1]

-

Efficacy is assessed by comparing tumor growth inhibition (%TGI) between the treated and control groups.

-

Visualizations

Caption: Mechanism of action of this compound as an androgen receptor antagonist.

Caption: Metabolic pathway of this compound.

Caption: General workflow for in vivo xenograft efficacy studies.

References

- 1. Discovery of BMS-641988, a Novel Androgen Receptor Antagonist for the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of BMS-641988, a novel and potent inhibitor of androgen receptor signaling for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BMS-641988 - Wikipedia [en.wikipedia.org]

- 4. Phase I Dose-Escalation Study of the Novel Anti-androgen BMS-641988 in Patients with Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phase I dose-escalation study of the novel antiandrogen BMS-641988 in patients with castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

(rel)-BMS-641988: A Technical Guide to its Androgen Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

(rel)-BMS-641988 is a potent, nonsteroidal competitive antagonist of the androgen receptor (AR).[1] Developed by Bristol-Myers Squibb for the potential treatment of prostate cancer, it demonstrated significantly higher binding affinity and antiandrogenic activity compared to the first-generation antiandrogen, bicalutamide.[1][2] Although its clinical development was halted due to a seizure observed in a phase I trial, this compound remains a significant compound for research into androgen receptor signaling and the development of next-generation antiandrogens.[1] This technical guide provides an in-depth overview of the androgen receptor binding affinity of this compound, including quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Quantitative Binding Affinity Data

The binding affinity of this compound for the androgen receptor has been characterized by its dissociation constant (Ki) and half-maximal inhibitory concentration (IC50) in various assays. The data from multiple sources are summarized in the tables below for clear comparison.

Table 1: Androgen Receptor Binding Affinity (Ki)

| Compound | Ki (nM) | Assay System | Reference |

| This compound | 10 | Competitive binding assay with MDA-MB-453 cells | [1] |

| This compound | 1.7 ± 0.56 | Not specified | [3][4] |

| Bicalutamide | ~200 (calculated from 20-fold lower affinity than BMS-641988) | Competitive binding assay with MDA-MB-453 cells | [2] |

Table 2: Functional Antagonist Activity (IC50)

| Compound | IC50 (nM) | Cell Line | Assay Type | Reference |

| This compound | 56 | Not specified | Not specified | [1] |

| This compound | 16 ± 3 | MDA-MB-453 | Cell-based reporter assay | [3][4] |

| This compound | 153 ± 77 | LNCaP | Cell growth inhibition | [3][4] |

| Bicalutamide | 3- to 7-fold higher than BMS-641988 | Not specified | In vitro antiandrogenic activity | [1] |

Experimental Protocols

The following sections detail the methodologies for the key experiments used to determine the androgen receptor binding affinity and functional antagonism of this compound.

Competitive Radioligand Binding Assay (Scintillation Proximity Assay)

This assay determines the ability of a test compound to compete with a known radiolabeled ligand for binding to the androgen receptor. The Scintillation Proximity Assay (SPA) is a common, homogeneous method for this purpose.

Principle: SPA utilizes microscopic beads containing a scintillant that emits light when a radiolabeled molecule binds to the bead's surface. The androgen receptor is immobilized on the beads. When a radiolabeled androgen (e.g., [3H]-DHT) binds to the receptor, it comes into close proximity with the scintillant, generating a light signal. A non-radiolabeled competitor, such as this compound, will displace the radioligand, leading to a decrease in the light signal.

Materials:

-

Receptor Source: Androgen receptor, either purified or from cell lysates (e.g., from MDA-MB-453 cells).

-

Radioligand: [3H]-Dihydrotestosterone ([3H]-DHT) or another high-affinity AR agonist.

-

SPA Beads: Wheat germ agglutinin (WGA) coated SPA beads.

-

Assay Buffer: Phosphate-buffered saline (PBS) or Tris-HCl buffer with appropriate additives (e.g., protease inhibitors, BSA).

-

Test Compound: this compound.

-

Competitor (for non-specific binding): A high concentration of a non-radiolabeled AR ligand (e.g., unlabeled DHT).

-

Microplates: 96- or 384-well plates suitable for scintillation counting.

-

Scintillation Counter: A microplate-compatible scintillation counter.

Procedure:

-

Receptor Immobilization: Incubate the WGA-coated SPA beads with the androgen receptor source to allow for receptor capture onto the beads.

-

Assay Setup: In a microplate, combine the receptor-coated SPA beads, a fixed concentration of the radioligand, and varying concentrations of the test compound (this compound).

-

Total Binding: Wells containing receptor-beads and radioligand only.

-

Non-specific Binding: Wells containing receptor-beads, radioligand, and a high concentration of the unlabeled competitor.

-

Test Compound Wells: Wells containing receptor-beads, radioligand, and serial dilutions of this compound.

-

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 1-4 hours), protected from light.

-

Signal Detection: Measure the light output from each well using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding signal from the total binding signal.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Cell-Based Androgen Receptor Reporter Assay

This assay measures the functional antagonist activity of a compound by quantifying its ability to inhibit androgen-induced gene expression.

Principle: A reporter gene (e.g., luciferase) is placed under the control of an androgen-responsive promoter. This construct is introduced into a cell line that expresses the androgen receptor (e.g., MDA-MB-453). When an androgen agonist is added, it activates the AR, which then drives the expression of the reporter gene, producing a measurable signal (light in the case of luciferase). An antagonist like this compound will inhibit this process, leading to a decrease in the reporter signal.

Materials:

-

Cell Line: MDA-MB-453 cells, which endogenously express wild-type AR.

-

Reporter Plasmid: A plasmid containing a luciferase gene downstream of an androgen-responsive element (ARE).

-

Transfection Reagent: A suitable lipid-based transfection reagent.

-

Cell Culture Medium: Leibovitz's L-15 Medium supplemented with fetal bovine serum (FBS) and antibiotics.

-

Agonist: Dihydrotestosterone (DHT) or a synthetic AR agonist.

-

Test Compound: this compound.

-

Luciferase Assay Reagent: A commercial kit containing the substrate for the luciferase enzyme.

-

Luminometer: A microplate-compatible luminometer.

Procedure:

-

Cell Seeding: Seed MDA-MB-453 cells in a 96-well plate at an appropriate density.

-

Transfection (if not using a stable cell line): Transfect the cells with the ARE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol. Allow the cells to recover and express the reporter construct (typically 24 hours).

-

Compound Treatment:

-

Pre-treat the cells with varying concentrations of this compound for a short period (e.g., 1 hour).

-

Add a fixed concentration of the AR agonist (e.g., DHT) to all wells except the negative control.

-

-

Incubation: Incubate the plate for a period sufficient to allow for gene expression (e.g., 18-24 hours).

-

Luciferase Assay:

-

Lyse the cells.

-

Add the luciferase assay reagent to each well.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase signal to a measure of cell viability if necessary.

-

Plot the percentage of agonist-induced activity against the logarithm of the antagonist concentration.

-

Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the maximum agonist-induced reporter activity.

-

Mandatory Visualizations

Androgen Receptor Signaling Pathway

Caption: Androgen Receptor Signaling and Inhibition by this compound.

Experimental Workflow: Competitive Binding Assay (SPA)

Caption: Workflow for a Scintillation Proximity Assay (SPA).

Logical Relationship: Mechanism of Action

Caption: Mechanism of this compound as an AR Antagonist.

References

(rel)-BMS-641988: A Technical Guide to its Chemical Structure, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

(rel)-BMS-641988 is a novel, orally active, nonsteroidal androgen receptor (AR) antagonist that was developed by Bristol-Myers Squibb for the treatment of prostate cancer.[1][2] It demonstrated high binding affinity for the AR and potent functional antagonism in preclinical studies, showing superior efficacy compared to the standard antiandrogen, bicalutamide, in various prostate cancer models.[3][4][5] Despite its promising preclinical profile, the clinical development of BMS-641988 was terminated during Phase I trials due to a patient experiencing a seizure.[1] This guide provides a detailed overview of the chemical structure, synthesis, and biological activity of this compound.

Chemical Structure

The chemical structure of this compound is characterized by a [2.2.1]-oxobicyclo-imide core.[6]

IUPAC Name: N-[(3aR,4R,5R,7R,7aS)-2-[4-Cyano-3-(trifluoromethyl)phenyl]-4,7-dimethyl-1,3-dioxo-3a,5,6,7a-tetrahydro-octahydro-1H-4,7-epoxyisoindol-5-yl]ethanesulfonamide[1]

CAS Number: 1093276-09-5[1]

Molecular Formula: C₂₀H₂₀F₃N₃O₅S[1]

Molecular Weight: 471.45 g/mol [1]

Synthesis of this compound

The synthesis of this compound involves a multi-step process starting from maleimide (B117702) 8. A key step is the Diels-Alder reaction to form the oxabicyclic core. The detailed synthetic scheme is outlined below.

Caption: Synthetic pathway for this compound.

Biological Activity and Mechanism of Action

This compound is a potent competitive antagonist of the androgen receptor.[1] It exhibits significantly higher binding affinity and antagonist activity compared to bicalutamide.[4][6]

Quantitative Biological Data

| Parameter | Cell Line | Value | Reference |

| Ki | - | 1.7 nM | [2] |

| IC₅₀ (functional antagonist activity) | MDA-MB-453 | 56 nM | [1] |

| IC₅₀ (cell growth inhibition) | MDA-MB-453 | 16 nM | [2] |

| IC₅₀ (cell growth inhibition) | LNCaP | 153 nM | [2] |

| Relative Binding Affinity vs. Bicalutamide | MDA-MB-453 | 20-fold higher | [1] |

| Relative Antagonist Activity vs. Bicalutamide | In vitro | 3- to 7-fold higher | [1] |

Mechanism of Action: Androgen Receptor Signaling Pathway

The androgen receptor is a ligand-activated transcription factor that, upon binding to androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), translocates to the nucleus and regulates the expression of genes involved in prostate cell growth and survival. This compound acts as a competitive antagonist, binding to the AR and preventing its activation by androgens. This leads to the inhibition of AR-mediated gene transcription and subsequent suppression of tumor growth.

Caption: Mechanism of action of this compound.

Experimental Protocols

In Vitro Functional Antagonist Assay

The functional antagonist activity of this compound was determined using a transiently transfected reporter system in the MDA-MB-453 human breast cancer cell line, which endogenously expresses the androgen receptor.[3]

-

Cell Culture: MDA-MB-453 cells were maintained in an appropriate growth medium supplemented with fetal bovine serum.

-

Transfection: Cells were transiently transfected with a reporter plasmid containing the secreted alkaline phosphatase (SEAP) gene under the control of the AR-dependent PSA promoter.

-

Treatment: Transfected cells were treated with a fixed concentration of an androgen (e.g., DHT) to stimulate AR activity, along with varying concentrations of this compound or the reference compound (bicalutamide).

-

SEAP Assay: After an incubation period, the cell culture supernatant was collected, and the SEAP activity was measured using a chemiluminescent substrate.

-

Data Analysis: The IC₅₀ value, representing the concentration of the antagonist that inhibits 50% of the androgen-induced SEAP activity, was calculated from the dose-response curve.

Human Prostate Cancer Xenograft Models

The in vivo efficacy of this compound was evaluated in various human prostate cancer xenograft models, including the CWR22-BMSLD1 model.[3][4]

-

Animal Model: Male immunodeficient mice were used.

-

Tumor Implantation: Human prostate cancer cells (e.g., CWR22-BMSLD1) were implanted subcutaneously into the flanks of the mice.

-

Treatment: Once the tumors reached a predetermined size, the mice were randomized into treatment groups. This compound, bicalutamide, or a vehicle control was administered orally, typically once daily.

-

Tumor Growth Measurement: Tumor volume was measured regularly (e.g., twice weekly) using calipers.

-

Data Analysis: Tumor growth inhibition was calculated by comparing the change in tumor volume in the treated groups to the vehicle control group.

Clinical Development and Discontinuation

This compound entered Phase I clinical trials for the treatment of castration-resistant prostate cancer.[1] However, the development was halted due to the occurrence of a seizure in a patient.[1] Further investigation revealed that this compound also acts as a negative allosteric modulator of the GABA-A receptor, which likely contributed to the observed seizure activity.[1]

Conclusion

This compound is a potent and selective nonsteroidal androgen receptor antagonist that demonstrated significant preclinical efficacy in prostate cancer models. Its unique chemical structure and potent anti-tumor activity made it a promising clinical candidate. However, off-target effects leading to adverse events in early clinical trials ultimately led to the discontinuation of its development. The story of this compound highlights the critical importance of thorough preclinical safety and selectivity profiling in drug development.

References

- 1. BMS-641988 - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery of BMS-641988, a Novel Androgen Receptor Antagonist for the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of BMS-641988, a novel and potent inhibitor of androgen receptor signaling for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of BMS-641988, a Novel Androgen Receptor Antagonist for the Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

(rel)-BMS-641988: A Comprehensive Technical Guide to its Stereochemistry and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

(rel)-BMS-641988 is a potent, nonsteroidal antagonist of the androgen receptor (AR), a key driver in the development and progression of prostate cancer.[1][2] Developed by Bristol-Myers Squibb, this compound, also known as BMS-641988, showed significant promise in preclinical studies due to its high binding affinity for the AR, surpassing that of the established antiandrogen, bicalutamide (B1683754).[1][2] However, its clinical development was halted during Phase I trials due to the observation of a seizure in a patient.[2]

This technical guide provides an in-depth analysis of the stereochemistry and biological activity of this compound, with a focus on the distinct pharmacological profiles of its constituent enantiomers. The information presented herein is intended to support further research and drug discovery efforts in the field of androgen receptor modulation.

Stereochemistry: The Duality of (R)- and (S)-Enantiomers

This compound is a racemic mixture, meaning it is composed of equal amounts of two enantiomers, which are non-superimposable mirror images of each other. The absolute and relative stereochemistry of the active antagonist, BMS-641988, was unequivocally confirmed through single-crystal X-ray crystallography.[1]

A critical finding in the study of this compound is the paradoxical activity of its stereoisomers. The antagonist activity of this compound is attributed to the (R)-enantiomer.[3] Surprisingly, the (S)-enantiomer is not an antagonist but a potent agonist of the androgen receptor.[3] This discovery underscores the profound impact of stereochemistry on the pharmacological activity of this class of molecules.

Biological Activity

The biological activity of this compound and its enantiomers has been characterized through a series of in vitro and in vivo studies. The (R)-enantiomer, BMS-641988, is a high-affinity, competitive antagonist of the androgen receptor.

Quantitative Activity Data

The following tables summarize the key quantitative data on the biological activity of this compound and its comparators.

Table 1: In Vitro Androgen Receptor Binding Affinity and Antagonist Potency

| Compound | Androgen Receptor Binding Affinity (Ki, nM) | Functional Antagonist Activity (IC50, nM) | Cell Line |

| (R)-BMS-641988 | 10[2] | 56[2] | MDA-MB-453[2] |

| Bicalutamide | ~200 (calculated from 20-fold lower affinity than BMS-641988)[2] | >1000 | MDA-MB-453 |

Note: The Ki value for bicalutamide is estimated based on the reported 20-fold higher affinity of BMS-641988.

Table 2: In Vivo Antitumor Efficacy in CWR22-BMSLD1 Xenograft Model

| Treatment | Dosage | Tumor Growth Inhibition |

| (R)-BMS-641988 | 90 mg/kg, p.o., q.d. | Excellent tumor growth inhibition over the entire 45-day dosing period.[1] |

| Bicalutamide | 150 mg/kg, p.o., q.d. | Good tumor growth inhibition for the initial 10 days, followed by tumor regrowth.[1] |

Agonist Activity of the (S)-Enantiomer

While a specific EC50 value for the agonist activity of the (S)-enantiomer of BMS-641988 is not publicly available, studies have shown it to be a potent agonist of the androgen receptor.[3] It has been noted that the agonist EC50 values for (S)-enantiomers in this series are consistently lower than the antagonist IC50 values of their (R)-enantiomer counterparts, suggesting a higher affinity and potency for the agonist activity.[3]

Signaling Pathways and Mechanism of Action

The androgen receptor is a ligand-activated transcription factor that, upon binding to androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on DNA, leading to the transcription of target genes involved in cell growth and proliferation.[4][5]

(R)-BMS-641988 acts as a competitive antagonist by binding to the ligand-binding domain of the AR, thereby preventing the binding of endogenous androgens and subsequent downstream signaling.[2]

Experimental Protocols

The following are representative methodologies for the key experiments cited in the evaluation of this compound.

Androgen Receptor Competition Binding Assay (Radioligand)

This assay measures the ability of a test compound to compete with a high-affinity radiolabeled androgen for binding to the AR.

Materials:

-

Rat ventral prostate cytosol (source of AR)

-

[³H]-R1881 (methyltrienolone) as the radioligand

-

Test compound (e.g., (R)-BMS-641988)

-

Unlabeled R1881 (for determining non-specific binding)

-

Assay Buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4)

-

Scintillation cocktail

-

96-well filter plates

-

Liquid scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound and unlabeled R1881 in the assay buffer.

-

In a 96-well plate, add the rat ventral prostate cytosol, [³H]-R1881 (at a concentration near its Kd), and either the test compound, unlabeled R1881 (for non-specific binding), or buffer (for total binding).

-

Incubate the plate for 18-24 hours at 4°C to reach equilibrium.

-

Transfer the incubation mixture to a filter plate and wash to separate bound from free radioligand.

-

Add scintillation cocktail to each well and measure the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

-

The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

AR-Mediated Transcriptional Activation Assay (Secreted Alkaline Phosphatase Reporter)

This assay determines the functional antagonist or agonist activity of a compound by measuring its effect on AR-mediated gene transcription.

Materials:

-

MDA-MB-453 human breast cancer cells (endogenously express wild-type AR)

-

A reporter plasmid containing the secreted alkaline phosphatase (SEAP) gene driven by an AR-dependent promoter (e.g., PSA promoter).

-

Transfection reagent.

-

Cell culture medium.

-

Test compound (e.g., (R)-BMS-641988 or (S)-BMS-641988).

-

DHT (as the agonist for antagonist assays).

-

SEAP assay kit (chemiluminescent substrate).

-

Luminometer.

Procedure:

-

Transfect MDA-MB-453 cells with the SEAP reporter plasmid.

-

Plate the transfected cells in a 96-well plate and allow them to adhere.

-

For antagonist assays, treat the cells with a fixed concentration of DHT and varying concentrations of the test compound. For agonist assays, treat the cells with varying concentrations of the test compound alone.

-

Incubate the cells for 24-48 hours.

-

Collect a small aliquot of the cell culture medium.

-

Heat the medium at 65°C for 30 minutes to inactivate endogenous alkaline phosphatases.[6]

-

Perform the SEAP assay according to the manufacturer's instructions using a chemiluminescent substrate.

-

Measure the luminescence using a luminometer.

-

For antagonist activity, plot the percentage of inhibition of DHT-induced activity against the log concentration of the test compound to determine the IC50. For agonist activity, plot the luminescence against the log concentration of the test compound to determine the EC50.

In Vivo Human Prostate Cancer Xenograft Model (CWR22-BMSLD1)

This model is used to evaluate the in vivo antitumor efficacy of compounds in a setting that mimics human prostate cancer.

Materials:

-

Male athymic nude mice (6-8 weeks old).

-

CWR22-BMSLD1 human prostate cancer cells.

-

Matrigel.

-

Test compound ((R)-BMS-641988) and vehicle.

-

Comparator compound (Bicalutamide) and vehicle.

-

Calipers for tumor measurement.

Procedure:

-

Maintain male athymic nude mice under sterile conditions in a controlled environment (temperature, humidity, light/dark cycle).

-

Subcutaneously implant CWR22-BMSLD1 cells mixed with Matrigel into the flank of each mouse.

-

Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

-

Administer the test compound, comparator, or vehicle to the respective groups daily via oral gavage.

-

Measure tumor dimensions with calipers twice weekly and calculate tumor volume.

-

Monitor animal body weight and overall health throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

-

Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.

Conclusion

This compound is a compelling example of the importance of stereochemistry in drug design. While the (R)-enantiomer is a potent androgen receptor antagonist with significant preclinical efficacy, the (S)-enantiomer exhibits opposing agonist activity. This duality highlights the need for careful stereochemical control and characterization in the development of novel AR modulators. Although the clinical development of BMS-641988 was discontinued, the extensive preclinical data and the unique pharmacology of its enantiomers provide valuable insights for the design of next-generation therapies for prostate cancer and other androgen-dependent diseases. Further investigation into the structural basis for the opposing activities of the BMS-641988 enantiomers could inform the development of more selective and effective AR-targeted drugs.

References

- 1. Discovery of BMS-641988, a Novel Androgen Receptor Antagonist for the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BMS-641988 - Wikipedia [en.wikipedia.org]

- 3. Paradoxical androgen receptor regulation by small molecule enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. canvaxbiotech.com [canvaxbiotech.com]

An In-Depth Technical Guide to the Biological Activity of BMS-641988 in Prostate Cancer

Executive Summary: BMS-641988 is a novel, nonsteroidal, and potent competitive antagonist of the androgen receptor (AR) developed for the treatment of castration-resistant prostate cancer (CRPC). Preclinical studies demonstrated its superior potency and efficacy compared to the first-generation antiandrogen, bicalutamide (B1683754), in various in vitro and in vivo models. BMS-641988 exhibited a high binding affinity for the AR and effectively inhibited AR-mediated transcription, with a downstream molecular profile more akin to surgical castration than bicalutamide treatment.[1] Despite promising preclinical data, a first-in-man Phase I clinical trial revealed limited single-agent antitumor activity and a significant safety concern—an epileptic seizure in one patient—which ultimately led to the termination of its clinical development.[2][3] This document provides a comprehensive technical overview of the biological activity, mechanism of action, preclinical efficacy, and clinical evaluation of BMS-641988 in the context of prostate cancer.

Mechanism of Action

BMS-641988 functions as a direct, competitive antagonist of the androgen receptor. Its primary mechanism involves high-affinity binding to the AR, which is approximately 20-fold greater than that of bicalutamide, thereby preventing the binding of endogenous androgens like dihydrotestosterone (B1667394) (DHT).[2][4][5] This competitive inhibition blocks the subsequent conformational changes in the AR that are necessary for its activation and translocation into the nucleus.[2] Consequently, BMS-641988 serves as a potent antagonist of AR-mediated transcription, exhibiting 3- to 7-fold greater potency than bicalutamide in cell-based reporter assays.[2][5][6]

Metabolism and Active Metabolites

In vivo, BMS-641988 is metabolized into two primary active metabolites. The initial conversion is mediated by the cytochrome P450 3A4 (CYP3A4) enzyme, which transforms BMS-641988 into BMS-570511.[2][6] Subsequently, cytosolic reductases reduce BMS-570511 to BMS-501949.[2][6] Importantly, all three compounds—the parent BMS-641988 and its metabolites—are equipotent in antagonizing AR-dependent transcription and demonstrate similar growth-inhibitory effects in prostate cancer models.[2] It was noted in preclinical safety studies that the BMS-501949 metabolite was associated with seizures in dogs, a toxicity that later manifested in the clinical trial of the parent compound.[2][7]

Caption: Mechanism of BMS-641988 as a competitive AR antagonist and its metabolic pathway.

Preclinical Biological Activity

BMS-641988 demonstrated a robust preclinical profile, showing significant advantages over bicalutamide in both in vitro assays and in vivo prostate cancer models.

In Vitro Potency

In cellular binding and transactivation assays, BMS-641988 was consistently more potent than bicalutamide. It showed a markedly higher affinity for the wild-type AR and was a more effective inhibitor of its transcriptional activity.[4][6]

Table 1: In Vitro Activity of BMS-641988 vs. Bicalutamide

| Parameter | BMS-641988 | Bicalutamide | Fold-Increase in Potency | Reference |

|---|---|---|---|---|

| AR Binding Affinity | Ki = 10 nM | ~200 nM | ~20-fold | [4][6] |

| AR Antagonist Activity | IC₅₀ = 56 nM | ~160-390 nM | 3 to 7-fold |[4][6] |

In Vivo Efficacy in Xenograft Models

The antitumor activity of BMS-641988 was evaluated in several human prostate cancer xenograft models, including those known to be marginally responsive to bicalutamide.

-

CWR-22-BMSLD1 Model: This model features a mutant AR (H874Y) and is only marginally sensitive to bicalutamide.[2][4] BMS-641988 showed superior, dose-dependent antitumor effects, achieving almost complete tumor stasis at its optimal dose.[4][7] Furthermore, it was effective in stabilizing tumors that had progressed during bicalutamide treatment.[7]

Table 2: Antitumor Activity in the CWR-22-BMSLD1 Xenograft Model

| Treatment | Dose (mg/kg, p.o., qd) | % Tumor Growth Inhibition (%TGI) | Outcome | Reference |

|---|---|---|---|---|

| BMS-641988 | 90 | >90% (specifically 95%) | Near-complete tumor stasis | [7] |

| Bicalutamide | 150 | <50% (specifically 33%) | Marginal activity, progressive growth |[7] |

-

LuCaP 23.1 Model: This model possesses an amplified expression of the wild-type AR.[2] Both BMS-641988 and bicalutamide were active in this model, but BMS-641988 was found to be more potent, inducing tumor stasis throughout the dosing period.[2]

Pharmacodynamic Effects

Gene expression profiling of CWR-22-BMSLD1 xenografts revealed that treatment with BMS-641988 resulted in a global gene expression profile more similar to that of surgical castration than to bicalutamide treatment.[1] This suggests a more comprehensive blockade of androgen-driven signaling.[1][2] In a mature rat model, BMS-641988 caused a significantly greater reduction in the weight of androgen-dependent organs (ventral prostate and seminal vesicles) compared to bicalutamide at equivalent doses.[4]

Caption: Generalized workflow for in vivo xenograft studies to assess antitumor efficacy.

Clinical Evaluation in CRPC

A first-in-man, Phase I dose-escalation study (CA185-002) was conducted to evaluate the safety, pharmacokinetics (PK), and antitumor activity of BMS-641988 in men with CRPC.[2]

Study Design and Pharmacokinetics

Sixty-one men with CRPC were treated with daily oral doses of BMS-641988, escalated from 5 mg to 150 mg.[2][3] The pharmacokinetics of BMS-641988 and its active metabolites were found to be proportional to the dose.[2] The study was designed to achieve target drug exposures projected to be efficacious based on preclinical models.[2]

Clinical Activity and Safety

Despite achieving target exposures, the antitumor activity of BMS-641988 as a monotherapy was limited.[2][3] Some evidence of partial agonism was observed, as indicated by a decrease in PSA levels in some patients upon drug withdrawal.[2][3]

Table 3: Summary of Clinical Efficacy in CRPC Patients (Phase I)

| Efficacy Endpoint | Result | Number of Patients | Reference |

|---|---|---|---|

| Partial Response (RECIST) | 1 | 61 total | [2][3] |

| Stable Disease (Imaging) | 74% | 17 of 23 evaluable | [2][3] |

| ≥30% PSA Decline | 16% | 10 of 61 total | [2][3] |

| ≥50% PSA Decline | Not reported | 61 total |[2][3] |

The most significant adverse event was an epileptic seizure experienced by one patient at a dose of 60 mg administered twice.[2][3] This event, coupled with the modest clinical activity and evidence of partial agonism, led to the closure of the study and discontinuation of the compound's development.[2][5][6]

Caption: Decision pathway leading to the discontinuation of BMS-641988 development.

Key Experimental Protocols

In Vivo Xenograft Tumor Growth Inhibition Assay

-

Cell Implantation: CWR-22-BMSLD1 human prostate cancer cells are harvested and implanted subcutaneously into the flank of male nude mice.[4]

-

Tumor Growth: Tumors are allowed to grow to a mean size of approximately 100-200 mm³.

-

Randomization: Mice are randomized into treatment cohorts (e.g., vehicle control, bicalutamide, BMS-641988 at various doses).[4]

-

Dosing: Compounds are administered orally (p.o.) once daily for a specified period (e.g., 37 days).[4]

-

Monitoring: Tumor dimensions are measured 2-3 times weekly with calipers, and tumor volume is calculated. Body weight and animal health are monitored.

-

Endpoint Analysis: At the end of the study, the percent tumor growth inhibition (%TGI) is calculated relative to the vehicle control group. Serum may be collected for PSA analysis.[7]

AR Binding Affinity Assay ([³H]DHT Competition)

-

Cell Lysate Preparation: MDA-MB-453 cells, which endogenously express wild-type AR, are used to prepare a cytosolic extract.[4]

-

Competition Reaction: A constant concentration of radiolabeled androgen ([³H]dihydrotestosterone) is incubated with the cell lysate in the presence of increasing concentrations of the unlabeled competitor compound (BMS-641988 or bicalutamide).

-

Separation: Bound and free radioligand are separated.

-

Quantification: The amount of bound [³H]DHT is quantified using scintillation counting.

-

Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of [³H]DHT (IC₅₀) is determined, from which the inhibitory constant (Ki) is calculated.[6]

AR-Mediated Transcription Assay (Reporter Gene)

-

Cell Culture and Transfection: Prostate cancer cell lines (e.g., LNCaP) are transiently transfected with a reporter plasmid containing an androgen-responsive promoter (e.g., from the PSA gene) driving the expression of a reporter gene like luciferase or secreted alkaline phosphatase (SEAP).[4][8]

-

Cell Treatment: Transfected cells are treated with a stimulating androgen (e.g., DHT) in the presence of increasing concentrations of the antagonist (BMS-641988 or bicalutamide).

-

Incubation: Cells are incubated for 24-48 hours to allow for reporter gene expression.

-

Assay: Cell lysates or media are collected, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.

-

Data Analysis: The concentration of the antagonist that inhibits 50% of the androgen-stimulated reporter activity (IC₅₀) is calculated to determine antagonist potency.[6]

Summary and Conclusion

BMS-641988 is a potent, second-generation androgen receptor antagonist that demonstrated significant preclinical promise for the treatment of prostate cancer.[9][10] It exhibited superior in vitro potency and in vivo efficacy compared to bicalutamide, particularly in models resistant to first-generation antiandrogens.[7] Its mechanism, which resulted in a gene expression profile more similar to castration, highlighted its potential for a more profound blockade of the AR signaling axis.[1] However, the translation from preclinical efficacy to clinical benefit was not realized. The Phase I trial in patients with CRPC showed only modest antitumor activity and was terminated due to a dose-limiting toxicity of seizure.[2][3] The clinical experience with BMS-641988 underscored the challenges in developing AR antagonists, including achieving a therapeutic window that balances potent AR blockade with off-target toxicities, and highlighted the need for compounds that do not exhibit partial agonist activity in the setting of advanced disease.[2][5]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Phase I Dose-Escalation Study of the Novel Anti-androgen BMS-641988 in Patients with Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phase I dose-escalation study of the novel antiandrogen BMS-641988 in patients with castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. BMS-641988 - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of BMS-641988, a Novel Androgen Receptor Antagonist for the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of BMS-641988, a Novel Androgen Receptor Antagonist for the Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rise and Fall of a Potent Antiandrogen: A Technical History of BMS-641988

For Immediate Release

Princeton, NJ – This technical guide provides an in-depth overview of the discovery and development of BMS-641988, a novel, nonsteroidal androgen receptor (AR) antagonist developed by Bristol-Myers Squibb for the treatment of castration-resistant prostate cancer (CRPC).[1][2][3][4][5][6] This document is intended for researchers, scientists, and drug development professionals, offering a detailed look into the preclinical data, experimental methodologies, and the ultimate clinical outcome of this once-promising compound.

Introduction: The Quest for a Superior Antiandrogen

Prostate cancer is a leading cause of cancer-related death in men, and its growth is often driven by androgen receptor signaling.[7] Standard-of-care treatments have historically involved androgen deprivation therapy, often in combination with antiandrogens like bicalutamide.[7] However, many patients eventually develop resistance, leading to CRPC.[7] In this context, Bristol-Myers Squibb initiated a structure-based drug design program to identify a new generation of more potent AR antagonists. This effort led to the discovery of BMS-641988, a [2.2.1]-oxobicyclo-imide-based compound.[8][9]

Preclinical Pharmacology: A Profile of Potency

BMS-641988 demonstrated significantly higher potency compared to the then-standard antiandrogen, bicalutamide, in a variety of preclinical assays.[10]

In Vitro Activity

The compound exhibited high binding affinity for the androgen receptor and potent functional antagonism in cell-based assays.[2][3][4][5][6][7]

| Parameter | BMS-641988 | Bicalutamide | Cell Line | Reference |

| AR Binding Affinity (Ki) | 1.7 nM | ~34 nM | MDA-MB-453 | [11] |

| Functional Antagonist Activity (IC50) | 16 nM | 173 nM | MDA-MB-453 | [7] |

| Functional Antagonist Activity (IC50) | 153 nM | - | LNCaP | [11] |

In Vivo Efficacy

BMS-641988 showed superior anti-tumor activity in multiple human prostate cancer xenograft models compared to bicalutamide.[2][3][4][5][6][7][10]

| Xenograft Model | Treatment | Dosage | Tumor Growth Inhibition | Reference |

| CWR-22-BMSLD1 | BMS-641988 | 90 mg/kg, p.o., q.d. | >90% | [10] |

| CWR-22-BMSLD1 | Bicalutamide | 150 mg/kg, p.o., q.d. | <50% | [10] |

| LuCaP 23.1 | BMS-641988 | N/A | Induced stasis | [10] |

Mechanism of Action: Targeting the Androgen Receptor Signaling Pathway

BMS-641988 functions as a direct, competitive antagonist of the androgen receptor.[1] By binding to the AR, it prevents the binding of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), thereby inhibiting the downstream signaling cascade that leads to prostate cancer cell proliferation.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of BMS-641988, a Novel Androgen Receptor Antagonist for the Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. signosisinc.com [signosisinc.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tripod.nih.gov [tripod.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. tripod.nih.gov [tripod.nih.gov]

An In-depth Technical Guide to the Metabolites and Activity of (rel)-BMS-641988

For Researchers, Scientists, and Drug Development Professionals

Abstract

(rel)-BMS-641988 is a potent, nonsteroidal competitive antagonist of the androgen receptor (AR) that was investigated for the treatment of prostate cancer.[1] Despite promising preclinical activity, its clinical development was halted due to adverse neurological effects.[1] This technical guide provides a comprehensive overview of the metabolism of this compound, the biological activity of its major metabolites, and the experimental methodologies used to characterize these compounds. A key finding is that both the parent compound and its primary metabolites, BMS-570511 and BMS-501949, exhibit similar antiandrogenic potency.[1] This document aims to serve as a detailed resource for researchers in oncology, drug metabolism, and pharmacology.

Introduction

Androgen receptor signaling is a critical pathway in the development and progression of prostate cancer.[2][3] this compound was developed by Bristol-Myers Squibb as a second-generation antiandrogen with significantly higher affinity for the AR compared to first-generation agents like bicalutamide.[1][3] Preclinical studies demonstrated its potent antagonist activity and efficacy in prostate cancer models.[2][3] However, understanding the metabolic fate and activity of its metabolites is crucial for a complete pharmacological profile and for elucidating the mechanisms behind its clinical limitations. This guide details the metabolic pathway, compares the activity of the parent drug and its metabolites, and provides insight into the experimental approaches used for their evaluation.

Metabolism of this compound

This compound undergoes a two-step metabolic transformation, primarily in the liver. The initial oxidation is mediated by the cytochrome P450 3A4 (CYP3A4) enzyme, followed by a reduction reaction catalyzed by cytosolic reductases.[1][4]

Metabolic Pathway

The metabolic cascade is as follows:

-

This compound is first oxidized by CYP3A4 to its metabolite, BMS-570511 .[4]

-

BMS-570511 is subsequently reduced by cytosolic reductases to the final major metabolite, BMS-501949 .[4]

References

- 1. BMS-641988 - Wikipedia [en.wikipedia.org]

- 2. Discovery of BMS-641988, a Novel Androgen Receptor Antagonist for the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of BMS-641988, a novel and potent inhibitor of androgen receptor signaling for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phase I Dose-Escalation Study of the Novel Anti-androgen BMS-641988 in Patients with Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Structural Analogs of (rel)-BMS-641988: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural analogs of (rel)-BMS-641988, a potent, nonsteroidal androgen receptor (AR) antagonist. This compound, also known as compound 23 in several key publications, was developed by Bristol-Myers Squibb for the treatment of castration-resistant prostate cancer (CRPC).[1][2] Despite its promising preclinical profile, its clinical development was halted due to a seizure observed in a phase I trial.[3] This guide details the structure-activity relationships (SAR) of its analogs, experimental protocols for their evaluation, and the underlying signaling pathways.

Core Compound and Analogs: Quantitative Data

This compound belongs to a class of [2.2.1]-oxabicyclic succinimide-based AR antagonists.[4] A series of analogs were synthesized and evaluated to optimize potency and pharmacokinetic properties. The following table summarizes the in vitro biological activity of key analogs as reported in the literature.[4]

| Compound | R Group | MDA-MB-453 Ki (nM) | MDA-MB-453 IC50 (nM) |

| 5 | OH | 1.8 | 32 |

| 11 | COOH | >1000 | >1000 |

| 12 | COOMe | 15 | 110 |

| 13 | CONH2 | 11 | 110 |

| 14 | NH2 | 110 | 1200 |

| 15 | NHCOMe | 2.5 | 38 |

| 16 | NHSO2Me | 160 | 1100 |

| 17 | NHCONH2 | 120 | 1100 |

| 18 | NHCOOMe | 2.5 | 28 |

| 19 | NHSO2Et | 2.1 | 24 |

| 20 | NHSO2-n-Pr | 1.5 | 24 |

| 21 | NHSO2-i-Pr | 1.7 | 27 |

| 22 | NHSO2-c-Pr | 2.1 | 30 |

| This compound (23) | NHSO2Et | 1.7 | 16 |

| Bicalutamide | - | 30 | 110 |

| Hydroxyflutamide | - | 18 | 210 |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound and its analogs.

Androgen Receptor Binding Assay

This protocol outlines the procedure for determining the binding affinity of compounds to the androgen receptor using a whole-cell competitive binding assay with the MDA-MB-453 human breast cancer cell line, which endogenously expresses wild-type AR.[4][5]

Materials:

-

MDA-MB-453 cells

-

Assay Buffer: Leibovitz's L-15 Medium supplemented with 10% Fetal Bovine Serum, 1% Penicillin/Streptomycin.

-

Radioligand: [³H]-mibolerone

-

Test compounds and reference standards (e.g., Dihydrotestosterone - DHT)

-

96-well cell culture plates

-

Scintillation counter

Procedure:

-

Cell Culture: MDA-MB-453 cells are maintained in T-75 flasks and passaged every 3-4 days to ensure they do not enter senescence. Transfections are performed between passages 5 and 25 post-thaw.

-

Cell Plating: The day before the assay, cells are seeded into 96-well plates at a density of 8.1 x 10⁴ cells per well in 500 µL of growth medium.[6]

-

Compound Preparation: Test compounds are serially diluted to achieve a range of concentrations.

-

Competition Binding: On the day of the assay, the growth medium is replaced with assay buffer containing a fixed concentration of [³H]-mibolerone and varying concentrations of the test compound or unlabeled DHT (for determining non-specific binding).

-

Incubation: The plates are incubated to allow the binding to reach equilibrium.

-

Washing: After incubation, the cells are washed to remove unbound radioligand.

-

Lysis and Scintillation Counting: Cells are lysed, and the radioactivity is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the Ki (inhibitory constant) is calculated.

Functional Antagonist Assay (Transactivation Assay)

This assay determines the functional antagonist activity of the compounds by measuring their ability to inhibit AR-mediated gene transcription.[4][7]

Materials:

-

MDA-MB-453 cells

-

Transfection Reagent (e.g., Lipofectamine)

-

Reporter Plasmid: A plasmid containing an androgen-responsive element (ARE) driving the expression of a reporter gene (e.g., luciferase or secreted alkaline phosphatase - SEAP).

-

Androgen (e.g., Dihydrotestosterone - DHT)

-

Test compounds

-

Lysis buffer and substrate for the reporter gene product.

-

Luminometer or spectrophotometer.

Procedure:

-

Cell Plating and Transfection: MDA-MB-453 cells are plated in 96-well plates. The following day, cells are transiently transfected with the ARE-reporter plasmid using a suitable transfection reagent.

-

Compound and Agonist Treatment: After transfection, the medium is replaced with fresh medium containing a fixed concentration of DHT (to stimulate AR activity) and varying concentrations of the test compound.

-

Incubation: Cells are incubated for a sufficient period to allow for gene transcription and translation of the reporter protein.

-

Cell Lysis and Reporter Assay: Cells are lysed, and the activity of the reporter enzyme (e.g., luciferase activity) is measured using a luminometer.

-

Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the DHT-induced reporter gene expression, is calculated.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the androgen receptor signaling pathway and the general experimental workflow for evaluating AR antagonists.

Caption: Androgen Receptor (AR) Signaling Pathway and Antagonist Intervention.

Caption: General Experimental Workflow for the Evaluation of Androgen Receptor Antagonists.

References

- 1. Discovery of BMS-641988, a Novel Androgen Receptor Antagonist for the Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. urotoday.com [urotoday.com]

- 3. BMS-641988 - Wikipedia [en.wikipedia.org]

- 4. Discovery of BMS-641988, a Novel Androgen Receptor Antagonist for the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MDA-MB-453, an androgen-responsive human breast carcinoma cell line with high level androgen receptor expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. assets.fishersci.com [assets.fishersci.com]

- 7. researchgate.net [researchgate.net]

(rel)-BMS-641988 in Castration-Resistant Prostate Cancer (CRPC) Models: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(rel)-BMS-641988 is a novel, nonsteroidal androgen receptor (AR) antagonist that has demonstrated significant preclinical efficacy in models of castration-resistant prostate cancer (CRPC).[1][2] Developed by Bristol-Myers Squibb, this potent inhibitor of AR signaling has shown superior activity compared to first-generation antiandrogens like bicalutamide (B1683754).[1][3][4] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, preclinical data in CRPC models, and detailed experimental methodologies. While its clinical development was halted due to a seizure observed in a Phase I trial, the preclinical data for BMS-641988 remains a valuable case study for the development of next-generation AR antagonists.[5][6]

Core Data Summary

The following tables summarize the key quantitative data regarding the in vitro and in vivo activity of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line | Value | Comparator (Bicalutamide) | Reference |

| AR Binding Affinity (Ki) | MDA-MB-453 | 10 nM | ~20-fold lower affinity | [5] |

| Functional Antagonist Activity (IC50) | MDA-MB-453 | 56 nM | 3- to 7-fold less potent | [5] |

Table 2: In Vivo Efficacy of this compound in CRPC Xenograft Models

| Xenograft Model | Treatment Group | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |

| CWR22-BMSLD1 | This compound | 90 mg/kg, p.o., qd | >90% | [3] |

| Bicalutamide | 150 mg/kg, p.o., qd | <50% | [3] | |

| LuCaP 23.1 | This compound | Not specified | Induced stasis | [3] |

Signaling Pathway and Mechanism of Action

This compound functions as a competitive antagonist of the androgen receptor. In CRPC, AR signaling can remain active despite low levels of circulating androgens through various mechanisms, including AR gene amplification, mutations, and intratumoral androgen synthesis. By binding to the AR, BMS-641988 prevents the binding of androgens, thereby inhibiting the downstream transcriptional activation of genes involved in prostate cancer cell proliferation and survival.

Caption: Androgen Receptor (AR) Signaling Pathway and Site of this compound Action.

Experimental Protocols

Androgen Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound to the androgen receptor.

Methodology:

-

Cell Line: MDA-MB-453 human breast cancer cells, which endogenously express wild-type AR.

-

Assay Principle: A competitive binding assay is performed using a radiolabeled androgen, such as [3H]-mibolerone, and varying concentrations of the test compound (this compound).

-

Procedure:

-

MDA-MB-453 cells are harvested and homogenized to prepare a cytosolic extract containing the AR.

-

The cytosolic extract is incubated with a fixed concentration of the radiolabeled androgen and a range of concentrations of this compound or a reference compound (e.g., bicalutamide).

-

The reaction is allowed to reach equilibrium.

-

Bound and free radioligand are separated using a method such as dextran-coated charcoal adsorption or filtration.

-

The amount of bound radioactivity is quantified by liquid scintillation counting.

-

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

In Vitro Functional Antagonist Assay

Objective: To determine the functional antagonist activity (IC50) of this compound in a cell-based assay.

Methodology:

-

Cell Line: A suitable cell line (e.g., PC-3 or LNCaP) is transiently or stably transfected with a reporter gene construct containing an androgen-responsive promoter (e.g., PSA promoter) linked to a reporter gene (e.g., luciferase or beta-galactosidase).

-

Procedure:

-

The transfected cells are plated in multi-well plates.

-

The cells are treated with a fixed, sub-maximal concentration of an androgen (e.g., dihydrotestosterone, DHT) to induce reporter gene expression.

-

Concurrently, the cells are treated with a range of concentrations of this compound or a reference antagonist.

-

After an appropriate incubation period, the cells are lysed, and the reporter gene activity is measured.

-

-

Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of androgen-induced reporter gene activity against the concentration of this compound.

In Vivo CRPC Xenograft Studies

Objective: To evaluate the in vivo antitumor efficacy of this compound in castration-resistant prostate cancer xenograft models.

Methodology:

-

Animal Models:

-

CWR22-BMSLD1: A human prostate cancer xenograft model derived from a primary tumor that expresses a mutant AR (H874Y) and is refractory to bicalutamide.

-

LuCaP 23.1: A patient-derived xenograft (PDX) model of androgen-dependent prostate cancer.

-

-

Procedure:

-

Tumor Implantation: Fragments of CWR22-BMSLD1 or LuCaP 23.1 tumors are subcutaneously implanted into the flanks of male immunodeficient mice (e.g., nude or SCID).

-

Tumor Growth and Castration: Tumors are allowed to grow to a palpable size. For CRPC models, mice are surgically castrated to ablate circulating androgens.

-

Treatment: Once tumors reach a predetermined size, mice are randomized into treatment groups: vehicle control, this compound (e.g., 90 mg/kg, orally, once daily), and a comparator (e.g., bicalutamide, 150 mg/kg, orally, once daily).

-

Tumor Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight is also monitored as an indicator of toxicity.

-

Endpoint: The study is terminated when tumors in the control group reach a specified size or after a predetermined treatment duration.

-

-

Data Analysis: Tumor growth inhibition is calculated for each treatment group relative to the vehicle control. Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of the observed antitumor effects.

Caption: Experimental Workflow for In Vivo CRPC Xenograft Studies.

Conclusion

This compound is a potent, second-generation androgen receptor antagonist with compelling preclinical activity in castration-resistant prostate cancer models. Its superior efficacy over bicalutamide highlights the potential of developing novel AR-targeted therapies for advanced prostate cancer. Although its clinical development was discontinued, the data and methodologies associated with this compound provide a valuable resource for the ongoing research and development of new treatments for CRPC. The detailed protocols and data presented in this guide are intended to support further investigation in this critical area of oncology drug discovery.

References

- 1. mdpi.com [mdpi.com]

- 2. Discovery of BMS-641988, a Novel Androgen Receptor Antagonist for the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advancements in Research on Non-AR- Signaling Pathways and Targeted Therapies for Castration-Resistant Prostate Cancer [auo.asmepress.com]

- 4. Frontiers | Androgen Receptor Signaling and Metabolic and Cellular Plasticity During Progression to Castration Resistant Prostate Cancer [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for (rel)-BMS-641988 in In Vitro Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

(rel)-BMS-641988 is a novel, nonsteroidal small molecule that acts as a potent and competitive antagonist of the Androgen Receptor (AR).[1] It has demonstrated significantly higher binding affinity and functional antagonism compared to first-generation antiandrogens like bicalutamide.[1][2][3] Preclinical studies have highlighted its efficacy in various prostate cancer models, including those resistant to bicalutamide.[2][4][5] This document provides detailed protocols for in vitro cell-based assays to characterize the activity of this compound, specifically focusing on androgen receptor binding and functional reporter gene assays.

Mechanism of Action

This compound functions by directly competing with androgens, such as dihydrotestosterone (B1667394) (DHT), for binding to the ligand-binding domain of the androgen receptor. This prevents the conformational changes required for receptor activation, nuclear translocation, and subsequent transactivation of androgen-responsive genes. The downstream effect is the inhibition of androgen-dependent cell proliferation and gene expression.[2][3][4]

Signaling Pathway

Caption: Androgen Receptor signaling and inhibition by this compound.

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound from various studies.

Table 1: Androgen Receptor Binding Affinity and Functional Antagonism

| Compound | Kᵢ (nM) | IC₅₀ (nM) - AR Binding | IC₅₀ (nM) - Functional Antagonism | Cell Line | Assay Type |

| This compound | 10[1] | 56[1] | - | MDA-MB-453 | Competitive Binding |

| Bicalutamide | - | >1000 | - | MDA-MB-453 | Competitive Binding |

Table 2: Cell Growth Inhibition

| Compound | IC₅₀ (nM) | Cell Line |

| This compound | 16 | MDA-MB-453 |

| This compound | 153 | LNCaP |

Experimental Protocols

AR-Mediated Reporter Gene Assay (Luciferase)

This protocol describes a method to determine the functional antagonist activity of this compound by measuring its ability to inhibit androgen-induced reporter gene expression in a human breast cancer cell line endogenously expressing the androgen receptor.

Experimental Workflow:

Caption: Workflow for the AR-mediated luciferase reporter gene assay.

Materials:

-

Cell Line: MDA-MB-453 cells stably expressing an androgen-responsive element (ARE)-driven luciferase reporter construct.[6][7][8]

-

Culture Medium: Leibovitz's L-15 Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.[9]

-

Assay Medium: Leibovitz's L-15 Medium with 10% charcoal-stripped FBS.

-

Test Compound: this compound

-

Androgen Agonist: Dihydrotestosterone (DHT) or a synthetic agonist like R1881.

-

Control Antagonist: Bicalutamide

-

Assay Plates: 96-well or 384-well white, clear-bottom tissue culture plates.

-

Luciferase Assay Reagent: Commercially available luciferase assay system (e.g., Promega ONE-Glo™).[9][10]

-

Luminometer: Plate reader capable of measuring luminescence.

Procedure:

-

Cell Seeding:

-

Culture MDA-MB-453 reporter cells in T-75 flasks until they reach 80-90% confluency.[11]

-

Trypsinize the cells and resuspend them in assay medium.

-

Seed the cells into the assay plates at a density of 3,000 cells per well in a volume of 5 µL (for 1536-well plates, adjust volume accordingly for 96- or 384-well plates).[9]

-

Incubate the plates for 5-6 hours at 37°C in a humidified incubator without CO₂.[9]

-

-

Compound Preparation and Addition:

-

Prepare a serial dilution of this compound and the control antagonist (e.g., bicalutamide) in assay medium. A typical concentration range would be from 0.1 nM to 10 µM.

-

Prepare the androgen agonist (e.g., DHT at a final concentration of 1 nM) in assay medium.

-

Add the test compounds to the respective wells.

-

Add the androgen agonist to all wells except for the vehicle control wells.

-

For antagonist mode, pre-incubate cells with the antagonist for 1 hour before adding the agonist.

-

-

Incubation:

-

Incubate the plates for 18-24 hours at 37°C in a humidified incubator without CO₂.[9]

-

-

Luciferase Assay:

-

Equilibrate the plate and the luciferase assay reagent to room temperature.

-

Add the luciferase assay reagent to each well according to the manufacturer's instructions (e.g., 4 µL for a 1536-well plate).[9]

-

Incubate at room temperature for 10-30 minutes to allow for cell lysis and signal stabilization.[9]

-

-

Data Analysis:

-

Subtract the background luminescence (wells with no cells).

-

Normalize the data by setting the signal from the androgen agonist-treated wells as 100% activation and the vehicle-treated wells as 0% activation.

-

Plot the normalized luminescence against the log concentration of this compound.

-

Calculate the IC₅₀ value using a non-linear regression curve fit (e.g., four-parameter logistic equation).

-

Androgen Receptor Competitive Binding Assay

This protocol outlines a method to determine the binding affinity of this compound to the androgen receptor through a competitive radioligand binding assay.

Materials:

-

AR Source: Cytosol from rat prostate or recombinant human AR ligand-binding domain (LBD).[12]

-

Radioligand: [³H]-Dihydrotestosterone ([³H]-DHT) or [³H]-Mibolerone.[13]

-

Test Compound: this compound

-

Unlabeled Ligand: Non-radiolabeled DHT.

-

Assay Buffer: e.g., 50 mM HEPES, 150 mM Li₂SO₄, 0.2 mM TCEP, 10% glycerol, 0.01% Triton X-100, pH 7.2.[12]

-

Separation Method: Hydroxyapatite (B223615) slurry or scintillation proximity assay (SPA) beads.[13]

-

Scintillation Cocktail

-

Liquid Scintillation Counter

Procedure:

-

Assay Setup (in a 96-well plate):

-

Total Binding Wells: Add assay buffer, radioligand (e.g., 20 nM [³H]-DHT), and the AR source.[12][14]

-

Non-specific Binding Wells: Add assay buffer, radioligand, a saturating concentration of unlabeled DHT (e.g., 5 µM), and the AR source.[14]

-

Test Compound Wells: Add assay buffer, radioligand, the AR source, and a serial dilution of this compound.

-

-

Incubation:

-

Incubate the plate at 4°C for 18-24 hours to reach equilibrium.[13]

-

-

Separation of Bound and Unbound Ligand (Hydroxyapatite Method):

-

Add ice-cold hydroxyapatite slurry to each well.[13]

-

Incubate on ice for 15-30 minutes with intermittent mixing.

-

Centrifuge the plate to pellet the hydroxyapatite.

-

Carefully aspirate the supernatant.

-

Wash the pellet with ice-cold wash buffer.

-

Repeat the centrifugation and aspiration.

-

-

Detection:

-

Add scintillation cocktail to each well containing the pellet.

-

Seal the plate and mix thoroughly.

-

Measure the radioactivity in each well using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding: Specific Binding = Total Binding - Non-specific Binding.

-

Calculate the percentage of specific binding for each concentration of the test compound.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC₅₀ value from the resulting competition curve.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

Conclusion

The provided protocols offer a robust framework for the in vitro characterization of this compound. The reporter gene assay is crucial for determining the functional antagonism of the compound in a cellular context, while the competitive binding assay provides a direct measure of its affinity for the androgen receptor. These assays are fundamental for the preclinical evaluation of novel androgen receptor antagonists and for understanding their mechanism of action. Gene expression profiling has shown that treatment with BMS-641988 results in a global gene expression profile more similar to castration compared to bicalutamide.[3]

References

- 1. BMS-641988 - Wikipedia [en.wikipedia.org]

- 2. Phase I Dose-Escalation Study of the Novel Anti-androgen BMS-641988 in Patients with Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of BMS-641988, a novel and potent inhibitor of androgen receptor signaling for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Discovery of BMS-641988, a Novel Androgen Receptor Antagonist for the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. signosisinc.com [signosisinc.com]

- 7. accegen.com [accegen.com]

- 8. ebiohippo.com [ebiohippo.com]

- 9. tripod.nih.gov [tripod.nih.gov]